

Application Notes and Protocols: Sulfo-Cy3 Azide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sulfo-Cy3 azide	
Cat. No.:	B1415756	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent probe ideal for biological labeling and imaging.[1][2] Its hydrophilic nature, due to the presence of sulfonate groups, makes it highly suitable for applications in aqueous environments, such as live cell imaging, without the need for organic co-solvents.[1][2] This minimizes cellular toxicity and preserves the integrity of biological samples. The azide group enables its use in "click chemistry," a set of highly specific and efficient bioorthogonal reactions for covalently attaching the dye to alkyne-modified biomolecules.[3][4] This allows for the precise labeling and visualization of a wide range of targets, including proteins, nucleic acids, and glycans, in their native cellular environment.[5][6]

Sulfo-Cy3 is a member of the cyanine dye family, with excitation and emission maxima around 555 nm and 570 nm, respectively, making it compatible with standard TRITC (tetramethylrhodamine) filter sets.[3][7] Its high extinction coefficient and good quantum yield result in bright fluorescent signals with low background, which is advantageous for detecting low-abundance targets.[7][8]

Principle of Labeling

The core principle behind the use of **Sulfo-Cy3 azide** in live cell imaging is the bioorthogonal reaction between an azide and an alkyne.[9] These functional groups are largely absent in

biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.[4] There are two primary strategies for labeling biomolecules in live cells using **Sulfo-Cy3 azide**:

- Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or glycans) by the cell's own metabolic machinery. The alkyne-tagged biomolecules can then be visualized by reacting them with Sulfo-Cy3 azide.
- Genetic Incorporation: For protein-specific labeling, a non-canonical amino acid containing
 an alkyne group can be genetically encoded and incorporated into a protein of interest. This
 allows for the site-specific labeling of the target protein with Sulfo-Cy3 azide.

Once the alkyne handle is introduced, the **Sulfo-Cy3 azide** is added to the cells, where it covalently attaches to the alkyne-modified molecule via a click reaction. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

Property	Value	Reference
Molecular Weight	806.96 g/mol	[7]
Excitation Maximum (Absorbance)	~555 nm	[3][7]
Emission Maximum	~570 nm	[3][7]
Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	[7]
Quantum Yield	~0.1	[10]
Solubility	Water, DMSO, DMF	[7]
pH Sensitivity	pH insensitive from pH 4 to 10	[7]
Storage	-20°C in the dark for up to 24 months	[1][2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol describes the labeling of alkyne-modified biomolecules in live cells using **Sulfo-Cy3 azide** in a copper-catalyzed reaction. The use of a copper(I)-chelating ligand like THPTA is crucial to increase reaction efficiency and reduce copper-induced cytotoxicity.[11][12]

Materials:

- Alkyne-modified cells (prepared via metabolic labeling or other methods)
- Sulfo-Cy3 azide
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., PBS with 1% BSA)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
 - Introduce the alkyne-containing metabolic precursor to the cell culture medium and incubate for a sufficient period to allow for incorporation into the target biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

- Wash the cells twice with pre-warmed live-cell imaging buffer to remove any unincorporated precursor.
- Preparation of Labeling Solution (Click Reaction Cocktail):
 - Prepare stock solutions:
 - Sulfo-Cy3 azide: 1-10 mM in anhydrous DMSO.
 - CuSO₄: 100 mM in deionized water.
 - THPTA: 500 mM in deionized water.
 - Sodium Ascorbate: 1 M in deionized water (prepare fresh).
 - Immediately before use, prepare the click reaction cocktail in live-cell imaging buffer. For a final volume of 1 mL, add the components in the following order, gently mixing after each addition:
 - Sulfo-Cy3 azide to a final concentration of 2-10 μM.[10]
 - THPTA to a final concentration of 100-500 μM.
 - CuSO₄ to a final concentration of 20-100 μM.
 - Sodium Ascorbate to a final concentration of 1-2 mM.
- Labeling Reaction:
 - Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.
 - Incubate the cells for 5-20 minutes at 37°C, protected from light. Minimize incubation time to reduce potential copper toxicity.
- Washing and Imaging:
 - Quickly remove the reaction cocktail and wash the cells three to five times with prewarmed live-cell imaging buffer.

- Replace the final wash with fresh live-cell imaging buffer.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (e.g., Ex: 532 nm or 555 nm laser line, Em: ~570 nm).

Click to download full resolution via product page

Workflow for Copper-Catalyzed Live Cell Imaging.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

SPAAC is a copper-free click chemistry method that is generally better tolerated by living cells. [6] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.

Materials:

- Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)
- Sulfo-Cy3 azide
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., PBS with 1% BSA)

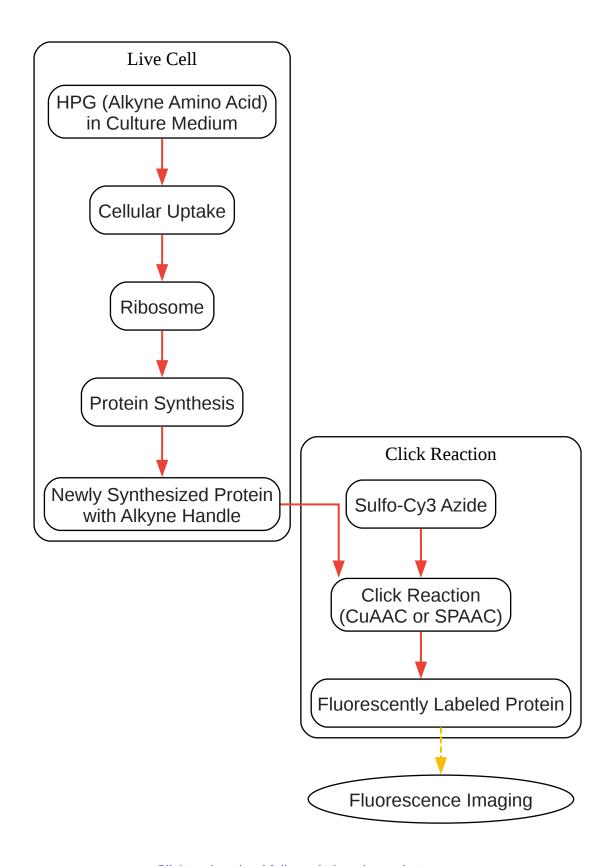
Procedure:

- Cell Preparation:
 - Plate and culture cells as described in the CuAAC protocol.

- Introduce the strained alkyne-containing metabolic precursor to the cell culture medium and incubate to allow for incorporation.
- Wash the cells twice with pre-warmed live-cell imaging buffer.
- Preparation of Labeling Solution:
 - Prepare a 1-10 mM stock solution of Sulfo-Cy3 azide in anhydrous DMSO.
 - Dilute the Sulfo-Cy3 azide stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 μM. The optimal concentration should be determined empirically.
- Labeling Reaction:
 - Remove the wash buffer from the cells and add the Sulfo-Cy3 azide labeling solution.
 - Incubate the cells for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
 - Add fresh live-cell imaging buffer.
 - Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.

Click to download full resolution via product page

Workflow for Copper-Free (SPAAC) Live Cell Imaging.


Application Example: Visualizing Newly Synthesized Proteins

A powerful application of **Sulfo-Cy3 azide** is in the visualization of newly synthesized proteins in live cells using a technique called bioorthogonal non-canonical amino acid tagging (BONCAT).[13]

Signaling Pathway and Mechanism:

Cells are cultured in a medium where methionine is replaced by an alkyne-containing analog, such as L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated into the elongating polypeptide chains by the cell's translational machinery. After a desired period, the cells are washed to remove unincorporated HPG. The alkyne-tagged proteins are then labeled with **Sulfo-Cy3 azide** via a click reaction (either CuAAC or SPAAC). This allows for the specific visualization of proteins synthesized during the HPG incubation period, providing a snapshot of the translational activity within the cell.

Click to download full resolution via product page

BONCAT pathway for labeling new proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide—Alkyne Cycloaddition PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sulfo-Cy3 Azide for Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1415756#sulfo-cy3-azide-for-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com